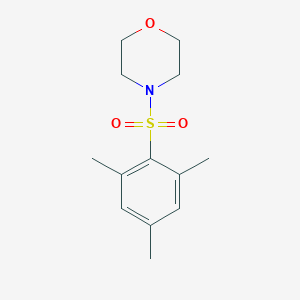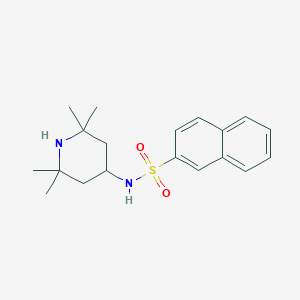![molecular formula C24H17NO2 B225210 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BI-38 and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer progression. This compound has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to exhibit antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
One of the main advantages of using 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione in lab experiments is its ability to exhibit multiple biological effects. This compound can be used to study the mechanisms of inflammation, cancer, and neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antibacterial agent. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other fields such as immunology and virology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. Its potential applications in fields such as inflammation, cancer, and neurodegenerative diseases make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione involves the condensation of 2-benzylindan-1,3-dione and indole-3-carboxaldehyde. The reaction is catalyzed by piperidine and yields the desired compound in good yield.
科学的研究の応用
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
特性
分子式 |
C24H17NO2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[1H-indol-3-yl(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17NO2/c26-23-17-11-4-5-12-18(17)24(27)22(23)21(15-8-2-1-3-9-15)19-14-25-20-13-7-6-10-16(19)20/h1-14,21-22,25H |
InChIキー |
IKTFEADDZGDEOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)






![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)